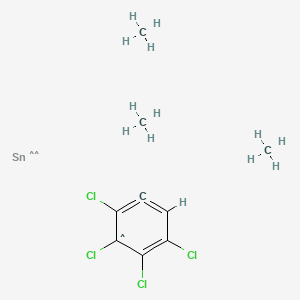
CID 101281540
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Condensation Reaction: The starting material undergoes a condensation reaction with a suitable reagent to form an intermediate compound.
Activation of Hydroxyl Group: The hydroxyl group in the intermediate is activated using specific reagents to facilitate further reactions.
Final Product Formation: The activated intermediate undergoes additional reactions to yield the final product, CID 101281540.
Chemical Reactions Analysis
CID 101281540 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms using appropriate reducing agents.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
CID 101281540 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: This compound is utilized in industrial processes for the production of various chemical products.
Mechanism of Action
The mechanism of action of CID 101281540 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, leading to changes in their activity and function . The compound’s activity is often correlated with the expression of specific genes and proteins, which are involved in its mechanism of action .
Comparison with Similar Compounds
CID 101281540 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 17166: Known for its similar chemical structure and properties.
CID 5283335: Shares some functional groups and reactivity patterns with this compound.
CID 5354833: Exhibits comparable biological activities and applications.
The uniqueness of this compound lies in its specific molecular interactions and the resulting effects on biological systems, which may differ from those of similar compounds .
Properties
CAS No. |
15725-06-1 |
|---|---|
Molecular Formula |
C9H13Cl4Sn |
Molecular Weight |
381.713 |
IUPAC Name |
methane;1,4,5,6-tetrachlorocyclohexa-1,2,4-triene;tin |
InChI |
InChI=1S/C6HCl4.3CH4.Sn/c7-3-1-2-4(8)6(10)5(3)9;;;;/h1H;3*1H4; |
InChI Key |
MJJXORRJRJSCFB-UHFFFAOYSA-N |
SMILES |
C.C.C.C1=C=C([C](C(=C1Cl)Cl)Cl)Cl.[Sn] |
Synonyms |
Trimethyl(2,3,4,5-tetrachlorophenyl)stannane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane](/img/structure/B579500.png)
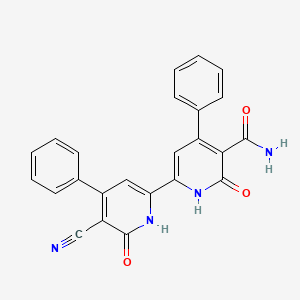
![6H-Pyrrolo[3,4-g]quinoxaline](/img/structure/B579502.png)
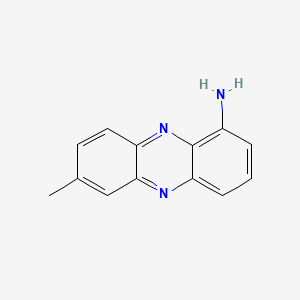

![(NZ)-N-[(2Z)-2-hydroxyiminocyclodecylidene]hydroxylamine](/img/structure/B579506.png)
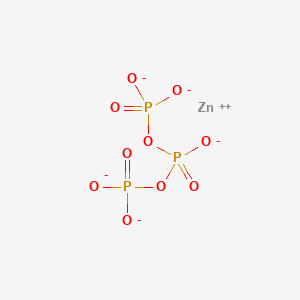
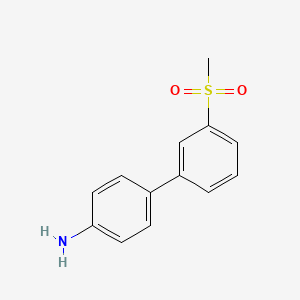
![4,5-Dihydroxy-3-[(4-nitro-2-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid](/img/structure/B579511.png)


![N-(benzo[b]thiophen-4-yl)acetamide](/img/structure/B579516.png)
![[(1E,3E)-4-Chloro-1,3-butadienyl]benzene](/img/structure/B579520.png)
![2-[(Dimethylamino)methylidene]octanal](/img/structure/B579521.png)
